N-Isopropylbenzene-1,2-diamine dihydrochloride
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Overview
Description
N-Isopropylbenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an isopropyl group attached to a benzene ring, which is further substituted with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylbenzene-1,2-diamine dihydrochloride typically involves the reaction of isopropylamine with ortho-dinitrobenzene, followed by reduction. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro compounds, and substituted amines .
Scientific Research Applications
N-Isopropylbenzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved include the inhibition or activation of enzymatic reactions, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzene-1,2-diamine dihydrochloride
- N-Ethylbenzene-1,2-diamine dihydrochloride
- N-Propylbenzene-1,2-diamine dihydrochloride
Uniqueness
N-Isopropylbenzene-1,2-diamine dihydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl or ethyl counterparts .
Properties
IUPAC Name |
2-N-propan-2-ylbenzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)11-9-6-4-3-5-8(9)10;;/h3-7,11H,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFLIRIGGVWUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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